Tosufloxacin tosilate

Vue d'ensemble

Description

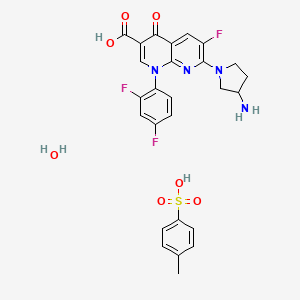

Tosufloxacin tosilate is a racemate comprising equimolar amounts of ®- and (S)-tosufloxacin tosylate hydrate . It is an antimicrobial agent, an anti-infective agent, a DNA synthesis inhibitor, a hepatotoxic agent, and a topoisomerase IV inhibitor . It is the first orally administered new quinolone with high efficacy and broad-spectrum action approved as an antibacterial agent for pediatric use in Japan .

Synthesis Analysis

In search of a more water-soluble analog of tosufloxacin for parenteral use, the 3-formyl derivative of tosulfoxacin, A-71497 (13), was synthesized for evaluation . It was found to produce high plasma levels of tosufloxacin upon both oral and subcutaneous administration to mice .

Molecular Structure Analysis

The molecular formula of Tosufloxacin tosilate is C26H25F3N4O7S . The IUPAC name is 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate .

Chemical Reactions Analysis

Tosufloxacin tosilate hydrate (TFLX) is a new quinolone antibacterial agent with a broad antibacterial spectrum against gram-positive, gram-negative, and anaerobic bacteria .

Physical And Chemical Properties Analysis

The molecular weight of Tosufloxacin tosilate is 594.6 g/mol . The InChI is InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15 (13 (21)5-9)26-8-12 (19 (28)29)16 (27)11-6-14 (22)18 (24-17 (11)26)25-4-3-10 (23)7-25;1-6-2-4-7 (5-3-6)11 (8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2, (H,28,29);2-5H,1H3, (H,8,9,10);1H2 .

Applications De Recherche Scientifique

Antibacterial Agent for Pediatric Use

Tosufloxacin tosilate hydrate (TFLX) is the first orally administered new quinolone with high efficacy and broad-spectrum action approved as an antibacterial agent for pediatric use in Japan . It’s often prescribed to children and adults for infectious diseases, such as otitis media, pneumonia, and influenza .

Impact on Growth Rate

Studies have shown that the administration of TFLX during the developmental period affects the growth rate of mice . The TFLX was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period (4–6 weeks of age) or adulthood (8–10 weeks of age). The results showed increased body weights after TFLX administration, without any long-term effects .

Neurobehavioral Effects

Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation after the administration of TFLX . Behavioral tests were conducted on 11–12-week-old mice to examine the neurobehavioral effects of the treatment .

Impact on Gut Microbiota

TFLX administration during the developmental period affects the gut microbiota structure in mice . To examine the effects of the treatment on microbiota, fecal samples were collected from the rectum of mice dissected at 12 weeks of age, and 16s rRNA analysis was conducted .

Inclusion Complex with Hydroxypropyl-β-Cyclodextrin

Tosufloxacin tosylate (TFLX) and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes have been prepared by solution-enhanced dispersion with supercritical CO2 . This method significantly improves the dissolution and solubility of the water-insoluble TFLX .

Antibacterial Activity

In vitro study showed that the TFLX/HP-β-CD inclusion complex maintains the antibacterial effect of TFLX .

Mécanisme D'action

Target of Action

Tosufloxacin tosilate, a new quinolone, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, tosufloxacin tosilate disrupts bacterial DNA processes, leading to bacterial death .

Mode of Action

Tosufloxacin tosilate binds to the A subunit of DNA gyrase and topoisomerase IV, inhibiting the resealing activity of these enzymes. This action introduces double-strand breaks in the DNA, preventing the bacteria from replicating and transcribing DNA .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna synthesis pathway in bacteria by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of tosufloxacin tosilate need further investigation .

Result of Action

Tosufloxacin tosilate’s antibacterial action results in the death of susceptible bacteria, effectively treating various infections such as skin, respiratory, urinary, gynecologic, ophthalmologic, otolaryngologic, and dental infections . Its administration can also lead to changes in gut microbiota, potentially affecting growth rate and neurobehavior .

Action Environment

The action of tosufloxacin tosilate can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. Additionally, the presence of other medications can impact its efficacy due to potential drug-drug interactions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of tosufloxacin tosilate.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSULTCPIIYRGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosufloxacin tosilate | |

CAS RN |

1400591-39-0 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin tosilate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN TOSYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of tosufloxacin tosilate?

A1: Tosufloxacin tosilate, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death.

Q2: Does tosufloxacin tosilate affect human cells?

A2: While tosufloxacin tosilate primarily targets bacterial enzymes, it's important to note that it can interact with human cells, potentially leading to adverse effects []. Further research is being conducted to fully understand these interactions.

Q3: What is the molecular formula and weight of tosufloxacin tosilate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of tosufloxacin tosilate.

Q4: Is there any spectroscopic data available for tosufloxacin tosilate?

A4: The research papers provided do not delve into detailed spectroscopic characterization of tosufloxacin tosilate.

Q5: What is known about the stability of tosufloxacin tosilate?

A5: Research suggests that tosufloxacin tosilate exhibits good stability in various formulations [, ]. Studies have focused on developing formulations like dispersible tablets to enhance its stability and dissolution properties [].

Q6: How is tosufloxacin tosilate absorbed and distributed in the body?

A6: Tosufloxacin tosilate demonstrates good oral absorption [, ]. It is widely distributed in various tissues, including bile [] and salivary glands [], indicating its potential for treating infections in these areas.

Q7: How is tosufloxacin tosilate metabolized and excreted?

A7: Specific details about the metabolism and excretion pathways of tosufloxacin tosilate are not extensively covered in the provided research papers. Further investigation is needed to elucidate these processes.

Q8: How does the concentration of tosufloxacin tosilate in different tissues relate to its efficacy?

A8: Research has explored the relationship between tosufloxacin tosilate concentration and its efficacy. For instance, studies in rabbits examined the drug's ocular tissue penetration and calculated the maximum aqueous concentration (AQCmax) to understand its effectiveness in treating ocular infections [, ].

Q9: What types of bacterial infections has tosufloxacin tosilate been studied for?

A9: Tosufloxacin tosilate has been investigated for its efficacy against various bacterial infections, including respiratory infections [, , , , ], urinary tract infections [], oral infections [, , , ], acute otitis media [], and Salmonella enteritis [].

Q10: What is the evidence for the efficacy of tosufloxacin tosilate in treating these infections?

A10: Several clinical trials have demonstrated the efficacy of tosufloxacin tosilate in treating various bacterial infections. For example, it has shown promising results in treating acute otitis media in children [], pneumonia [, ], and oral infections [].

Q11: Are there any known resistance mechanisms to tosufloxacin tosilate?

A11: While the provided research papers do not extensively discuss resistance mechanisms specific to tosufloxacin tosilate, it is known that bacteria can develop resistance to quinolones through mutations in the genes encoding DNA gyrase and topoisomerase IV [].

Q12: Have there been any studies on targeted delivery of tosufloxacin tosilate?

A12: The provided research papers do not delve into specific drug delivery and targeting strategies for tosufloxacin tosilate.

Q13: What analytical methods are used to characterize and quantify tosufloxacin tosilate?

A15: High-performance liquid chromatography is a commonly employed analytical technique for quantifying tosufloxacin tosilate concentrations in various biological samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)